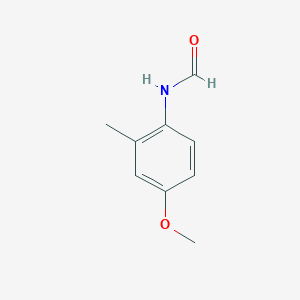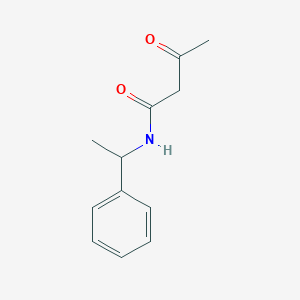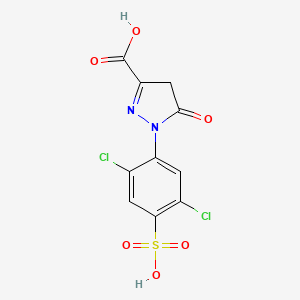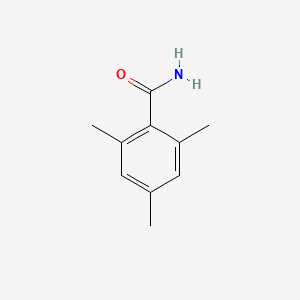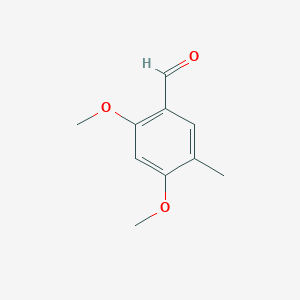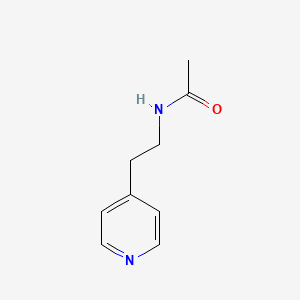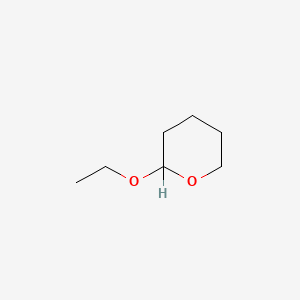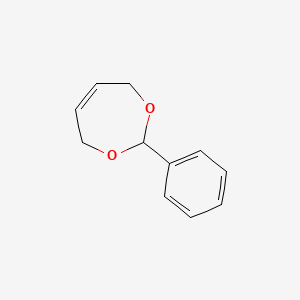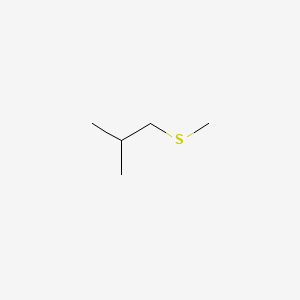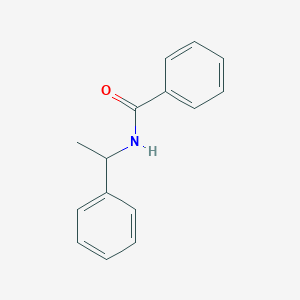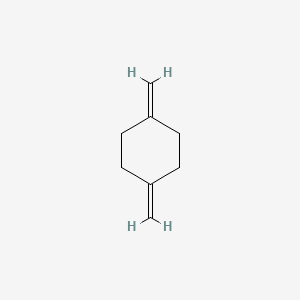
1,4-DIMETHYLENE CYCLOHEXANE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-DIMETHYLENE CYCLOHEXANE, also known as 1,4-dimethylenecyclohexane, is an organic compound with the molecular formula C8H12. It is characterized by a cyclohexane ring with two methylene groups attached at the 1 and 4 positions.
准备方法
Synthetic Routes and Reaction Conditions: 1,4-DIMETHYLENE CYCLOHEXANE can be synthesized through several methods. One common approach involves the dehydrohalogenation of 1,4-dihalocyclohexane using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for cyclohexane, 1,4-bis(methylene)- are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
化学反应分析
Types of Reactions: 1,4-DIMETHYLENE CYCLOHEXANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under the influence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the double bonds in cyclohexane, 1,4-bis(methylene)- can yield cyclohexane derivatives.
Substitution: The methylene groups can participate in nucleophilic substitution reactions, forming a variety of substituted cyclohexane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: Cyclohexane-1,4-dione or cyclohexane-1,4-dicarboxylic acid.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexane compounds depending on the nucleophile used.
科学研究应用
1,4-DIMETHYLENE CYCLOHEXANE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies involving the modification of biological molecules and the development of new biochemical assays.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and novel therapeutic agents.
作用机制
The mechanism of action of cyclohexane, 1,4-bis(methylene)- involves its ability to undergo various chemical transformations. The compound can participate in electron transfer reactions, forming radical cations that can further react with nucleophiles or undergo rearrangement. These reactions are facilitated by the presence of double bonds and the stability of the cyclohexane ring .
Molecular Targets and Pathways:
Electron Transfer: The compound can donate or accept electrons, forming reactive intermediates.
Nucleophilic Attack: The methylene groups can be targeted by nucleophiles, leading to substitution reactions.
Radical Formation: The formation of radical cations can lead to complex reaction pathways involving radical intermediates.
相似化合物的比较
1,4-DIMETHYLENE CYCLOHEXANE can be compared with other similar compounds such as:
Cyclohexane: A saturated hydrocarbon with no double bonds, used as a solvent and in the production of nylon.
1,4-Cyclohexadiene: Contains two double bonds in a conjugated system, used in organic synthesis and as a hydrogen donor.
1,4-Dimethylcyclohexane: A derivative with methyl groups instead of methylene groups, used in the production of polymers and as a chemical intermediate.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
属性
CAS 编号 |
4982-20-1 |
|---|---|
分子式 |
C8H12 |
分子量 |
108.18 g/mol |
IUPAC 名称 |
1,4-dimethylidenecyclohexane |
InChI |
InChI=1S/C8H12/c1-7-3-5-8(2)6-4-7/h1-6H2 |
InChI 键 |
JPBHXVRMWGWSMX-UHFFFAOYSA-N |
SMILES |
C=C1CCC(=C)CC1 |
规范 SMILES |
C=C1CCC(=C)CC1 |
| 4982-20-1 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





